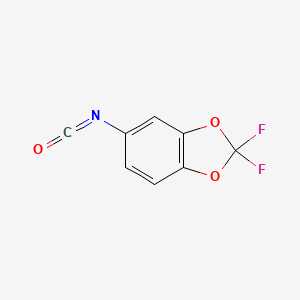

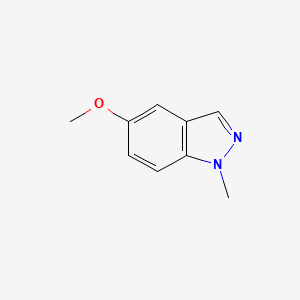

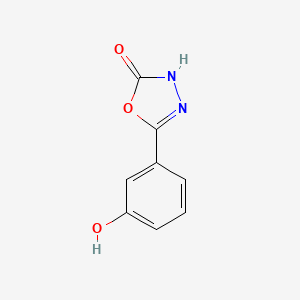

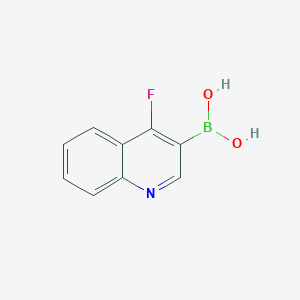

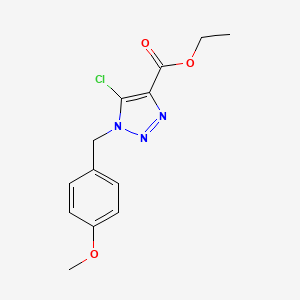

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one

Overview

Description

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as oxadiazolone and is a derivative of oxadiazole.

Scientific Research Applications

Anticancer Activity

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one derivatives have shown promising results in the field of cancer research. For instance, novel derivatives like 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione have demonstrated high anticancer activity in vitro. These compounds were effective against a range of cancer cell lines, indicating their potential as lead compounds for cancer treatment (Aboraia et al., 2006).

P-glycoprotein Inhibition

Research has also explored the use of 1,3,4-oxadiazole derivatives as inhibitors of P-glycoprotein, a protein known to play a role in drug resistance. Studies showed that compounds like 5-Aryl-3-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-(3H)-thiones exhibited potent antiproliferation activity and inhibited the function of P-glycoprotein, which could have implications for overcoming drug resistance in cancer therapy (Loetchutinat et al., 2003).

Anti-inflammatory Agents

The design of anti-inflammatory agents has also utilized the 1,3,4-oxadiazole structure. Compounds such as 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1,3,4-thiadiazole-2(3H)-thione have shown potent inhibition of enzymes like 5-lipoxygenase and cyclooxygenase, key targets in inflammation, suggesting their potential as nonulcerogenic antiinflammatory agents (Mullican et al., 1993).

Anion Chemosensors

The use of 1,3,4-oxadiazole derivatives in the development of anion chemosensors is another significant area of research. Compounds like 2,5-bis(2-hydroxyphenyl)-1,3,4-oxadiazole have been used as fluorescent and colorimetric chemosensors with high selectivity, particularly for anions like H2PO4- and F- (Tong et al., 2003).

Synthesis of 1,3,4-Oxadiazoles

The synthesis process of 1,3,4-oxadiazoles has also been a focus, with methods developed for creating diverse derivatives. For example, 5-Substituted-2-ethoxy-1,3,4-oxadiazoles were prepared using a one-pot sequential N-acylation/dehydrative cyclization, leading to a variety of 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones (Wet-osot et al., 2017).

Mechanism of Action

Target of Action

The primary target of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific biochemical pathways .

Mode of Action

This interaction could lead to changes in the enzyme’s activity, affecting downstream cellular processes .

Biochemical Pathways

Given its target, it’s likely that the compound influences pathways involving tyrosine phosphorylation . This could have downstream effects on various cellular processes, including signal transduction, cell cycle progression, and apoptosis .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific changes it induces in its target enzyme and the subsequent alterations in biochemical pathways . These effects could range from changes in gene expression to alterations in cell behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its target . Furthermore, the compound’s efficacy could be influenced by factors such as the concentration of the target enzyme and the presence of competing substrates .

Biochemical Analysis

Biochemical Properties

. It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s structure, particularly its hydroxyphenyl group .

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one remains to be fully elucidated. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies investigating the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies would provide valuable insights .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

properties

IUPAC Name |

5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-6-3-1-2-5(4-6)7-9-10-8(12)13-7/h1-4,11H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZLWIAYXICTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

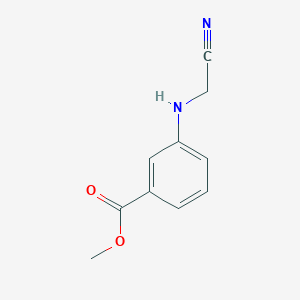

![Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate](/img/structure/B3043149.png)